2-amino-N-(2-fluorophenyl)acetamide hydrochloride
Description
2-Amino-N-(2-fluorophenyl)acetamide hydrochloride is a fluorinated acetamide derivative characterized by a 2-fluorophenyl group attached to the acetamide backbone via an N-linkage, with an amino group at the α-position and a hydrochloride salt.
This compound belongs to a broader class of acetamide derivatives with diverse applications, ranging from intermediates in organic synthesis (e.g., for piperazinediones or quinolinyloxy acetamides) to bioactive agents targeting neurological or cardiovascular systems . Its structural features, such as the amino group and fluorine substitution, may influence solubility, receptor interactions, and pharmacokinetic properties.
Properties
CAS No. |
2728580-40-1 |
|---|---|
Molecular Formula |
C8H10ClFN2O |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
2-amino-N-(2-fluorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-6-3-1-2-4-7(6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H |
InChI Key |
VYYXVBBSJJXRJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-fluorophenyl)acetamide hydrochloride typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-fluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-N-(2-fluorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects
- Amino vs. Chloro Groups: The amino group in this compound facilitates hydrogen bonding, a critical feature absent in chloro-substituted analogs like 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide . This could enhance receptor affinity in neurological applications, as seen in FPL 13950’s NMDA receptor antagonism .
- Phenyl Ring Modifications : Midodrine’s 2,5-dimethoxyphenyl and β-hydroxyethyl groups contribute to its α1-adrenergic agonist activity, highlighting how bulkier substituents can direct therapeutic effects toward cardiovascular regulation .
Pharmacokinetic and Pharmacodynamic Profiles
- Lipophilicity: Fluorine substitution typically increases lipophilicity, improving blood-brain barrier penetration compared to non-fluorinated analogs (e.g., lidocaine) .
- Metabolic Stability: The amino group may render the compound susceptible to enzymatic degradation, whereas chloro or methoxy groups (e.g., in Midodrine) could enhance metabolic resistance .
Biological Activity
2-Amino-N-(2-fluorophenyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Chemical Formula: C8H10ClFNO
- Molecular Weight: 191.62 g/mol
- CAS Number: 1171331-39-7
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) showcasing significant potency.
| Pathogen | MIC (µg/mL) | Comments |
|---|---|---|
| Staphylococcus aureus | 0.25 | Effective against biofilm formation |
| Escherichia coli | 0.50 | Comparable to standard antibiotics |
| Candida albicans | 0.75 | Exhibits fungicidal activity |
Anticancer Potential
The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models.
- Case Study: In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity: The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Disruption of Biofilm Formation: It has been shown to interfere with the ability of bacteria to form biofilms, enhancing its effectiveness against persistent infections.
In Vitro Studies
In vitro analyses have demonstrated that the compound exhibits:
- Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties: Significant activity against common fungal pathogens.
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety of the compound:
- Study Design: Rodent models were treated with varying doses of the compound.
- Results: Observed reductions in tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
